

1-Nitronaphthalene (CAS Number 86-57-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-Nitronaphthalene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Nitronaphthalene** (CAS 86-57-7), a key chemical intermediate and environmental compound. This document covers its physicochemical and spectroscopic properties, synthesis and purification protocols, applications, and toxicological profile, including metabolic pathways.

Physicochemical and Spectroscopic Properties

1-Nitronaphthalene is a pale yellow crystalline solid.^{[1][2]} Key quantitative data are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of 1-Nitronaphthalene

Property	Value	Source(s)
CAS Number	86-57-7	[3]
Molecular Formula	C ₁₀ H ₇ NO ₂	[2]
Molecular Weight	173.17 g/mol	[2]
Appearance	Pale yellow crystalline solid	[1][2]
Melting Point	53-57 °C	[3]
Boiling Point	304 °C	[3]
Density	1.223 g/mL at 25 °C	
Flash Point	164 °C (closed cup)	[3]
Solubility	Insoluble in water; soluble in ethanol, diethyl ether, chloroform, and carbon disulfide.	

Table 2: Spectroscopic Data for 1-Nitronaphthalene

Spectrum Type	Key Peaks and Assignments	Source(s)
Mass Spectrometry (EI)	m/z 173 (M ⁺), 127 ([M-NO ₂] ⁺), 115, 101	[4]
Infrared (IR) Spectroscopy (cm ⁻¹)	~1520 & ~1340 (asymmetric and symmetric NO ₂ stretching), ~3100-3000 (aromatic C-H stretching), ~1600, 1580, 1460 (aromatic C=C stretching)	[4]
¹ H NMR (CDCl ₃ , ppm)	δ ~8.2-7.4 (m, 7H, Ar-H)	Inferred from similar structures
¹³ C NMR (CDCl ₃ , ppm)	δ ~148 (C-NO ₂), ~135-120 (aromatic carbons)	Inferred from similar structures

Synthesis and Purification

1-Nitronaphthalene is primarily synthesized via the electrophilic nitration of naphthalene.[1] The reaction typically yields a mixture of **1-nitronaphthalene** and 2-nitronaphthalene, with the 1-isomer being the major product.[4]

Experimental Protocol: Synthesis of 1-Nitronaphthalene

This protocol is adapted from established methods for the nitration of aromatic compounds.[5] [6]

Materials:

- Naphthalene (20 g)
- Glacial Acetic Acid (60 mL)
- Concentrated Sulfuric Acid (95%, 25 mL)
- Concentrated Nitric Acid (70%, 14 mL)
- Ethanol (90%, ~170 mL for recrystallization)
- Ice-cold water

Procedure:

- **Preparation of the Nitrating Mixture:** In a flask, carefully and slowly add 25 mL of concentrated sulfuric acid to 14 mL of concentrated nitric acid while cooling in an ice bath. Allow the mixture to cool to room temperature.
- **Dissolution of Naphthalene:** In a separate round-bottom flask equipped with a stirrer, dissolve 20 g of naphthalene in 60 mL of glacial acetic acid.
- **Nitration Reaction:** Slowly add the nitrating mixture dropwise to the naphthalene solution while stirring. Maintain the reaction temperature between 50-60 °C using a water bath. After the addition is complete, continue stirring for one hour.

- Isolation of Crude Product: Pour the reaction mixture into a beaker containing approximately 800 mL of ice-cold water. The crude **1-nitronaphthalene** will precipitate as a yellow solid.
- Washing: Decant the acidic aqueous layer. Wash the solid product with cold water until the washings are neutral to litmus paper.
- Filtration: Collect the crude product by vacuum filtration.

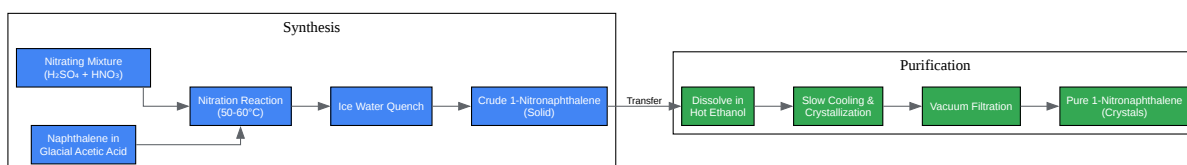
Experimental Protocol: Purification by Recrystallization

Materials:

- Crude **1-Nitronaphthalene**
- Ethanol (90%)

Procedure:

- Dissolution: Transfer the crude, dried **1-nitronaphthalene** to an Erlenmeyer flask. Add a minimal amount of 90% ethanol and heat the mixture on a hot plate until the solid dissolves completely.^{[5][7]}
- Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.^{[7][8]}
- Isolation and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol. Dry the crystals in a desiccator.^{[7][8]}

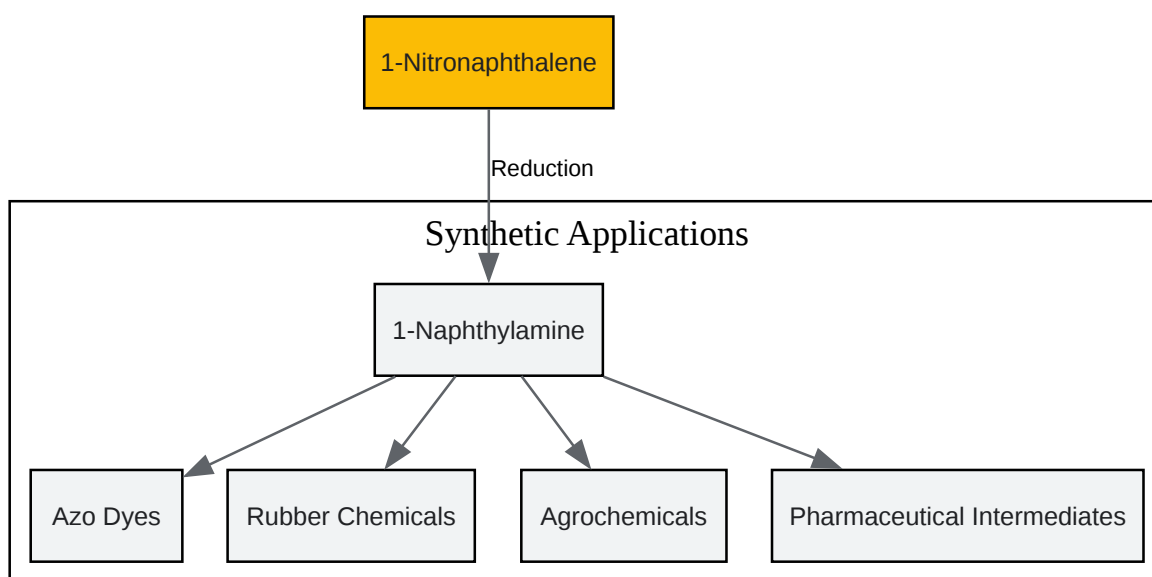


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Caption: Experimental workflow for the synthesis and purification of **1-Nitronaphthalene**.

Applications

1-Nitronaphthalene is a versatile intermediate in the chemical industry.[1] Its primary application is in the synthesis of other naphthalene derivatives, which have a wide range of uses.

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Caption: Applications of **1-Nitronaphthalene** as a chemical intermediate.

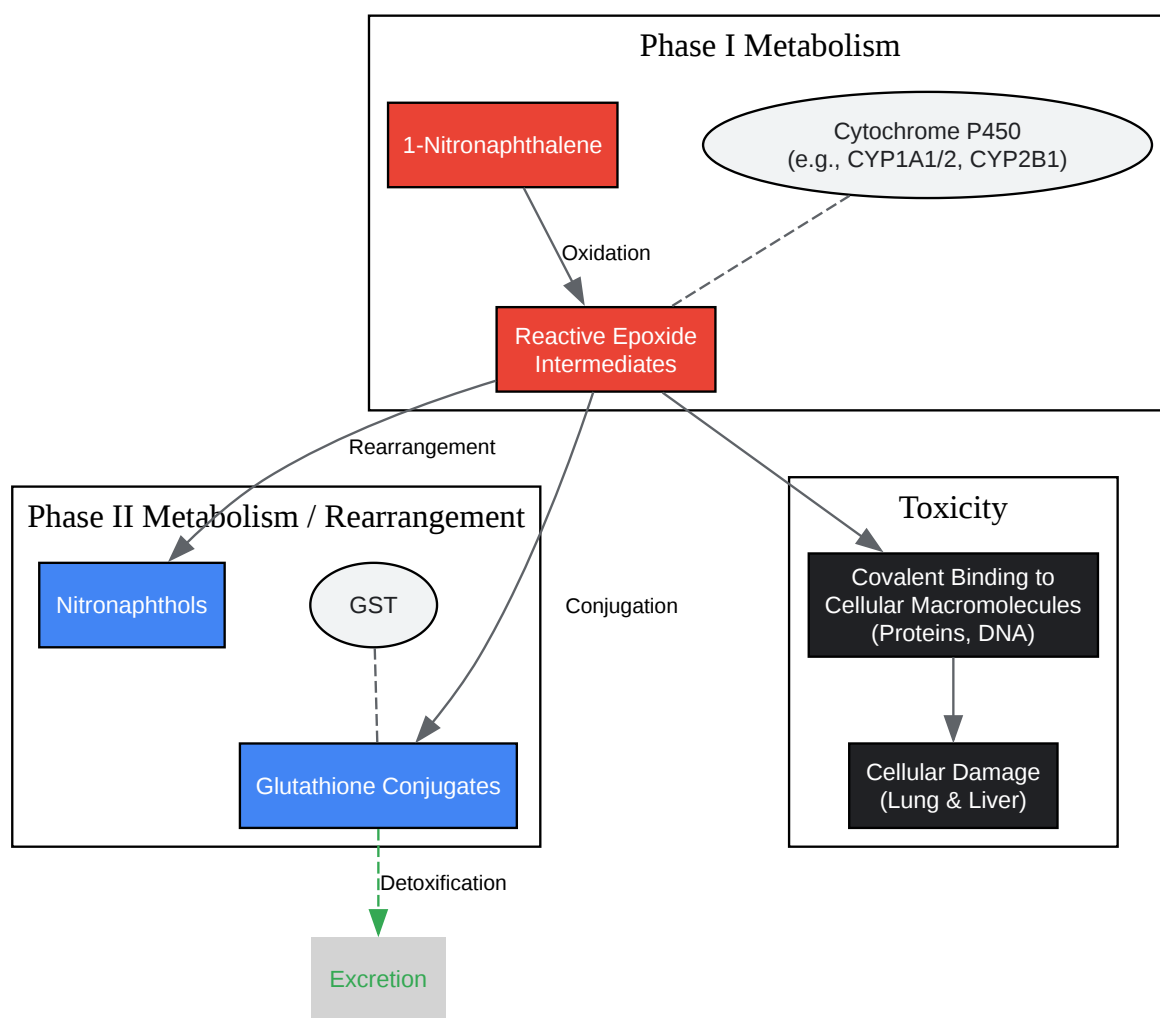
Toxicology and Metabolism

The toxicity of **1-nitronaphthalene** is primarily associated with its metabolic activation by cytochrome P450 (CYP) enzymes in the liver and lungs.[9][10] This process generates reactive electrophilic intermediates that can bind to cellular macromolecules, leading to cytotoxicity.[9]

Metabolic Activation

In rats, the toxicity of **1-nitronaphthalene** is likely mediated by different CYP isoenzymes in the lungs (CYP2B1) and liver (CYP1A1 or CYP1A2).[9] The metabolic pathway involves the

formation of epoxides, which can then be detoxified by conjugation with glutathione or rearranged to form nitronaphthols.[11] A key metabolite identified in vitro is N-hydroxy-1-naphthylamine, which has been shown to be tumorigenic in animal studies.[12]



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Caption: Metabolic activation pathway of **1-Nitronaphthalene** leading to toxicity.

Toxicological Endpoints

- **Acute Toxicity:** In rats, **1-nitronaphthalene** causes dose-dependent damage to the lungs, specifically targeting nonciliated bronchiolar epithelial (Clara) cells and ciliated cells, as well

as causing hepatic injury.[10][13]

- Genotoxicity: **1-Nitronaphthalene** has been shown to induce DNA damage and mutations in bacterial assays.[12]
- Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified **1-nitronaphthalene** as Group 3, "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in experimental animals and a lack of data in humans.[12][14][15] A 1978 National Toxicology Program (NTP) bioassay found no evidence of carcinogenicity in mice and rats under the conditions of the study.[1][16]

While direct evidence for the specific signaling pathways disrupted by **1-nitronaphthalene** is limited, studies on other nitroaromatic compounds suggest that pathways involving DNA damage response, such as the CHK1/p53 pathway, could be implicated in its toxic effects.[17]

Analytical Methods

The purity of **1-nitronaphthalene** and its presence in various matrices can be determined using standard analytical techniques.

Experimental Protocol: HPLC Analysis for Purity Assessment

This protocol provides a general method for the analysis of **1-nitronaphthalene**.

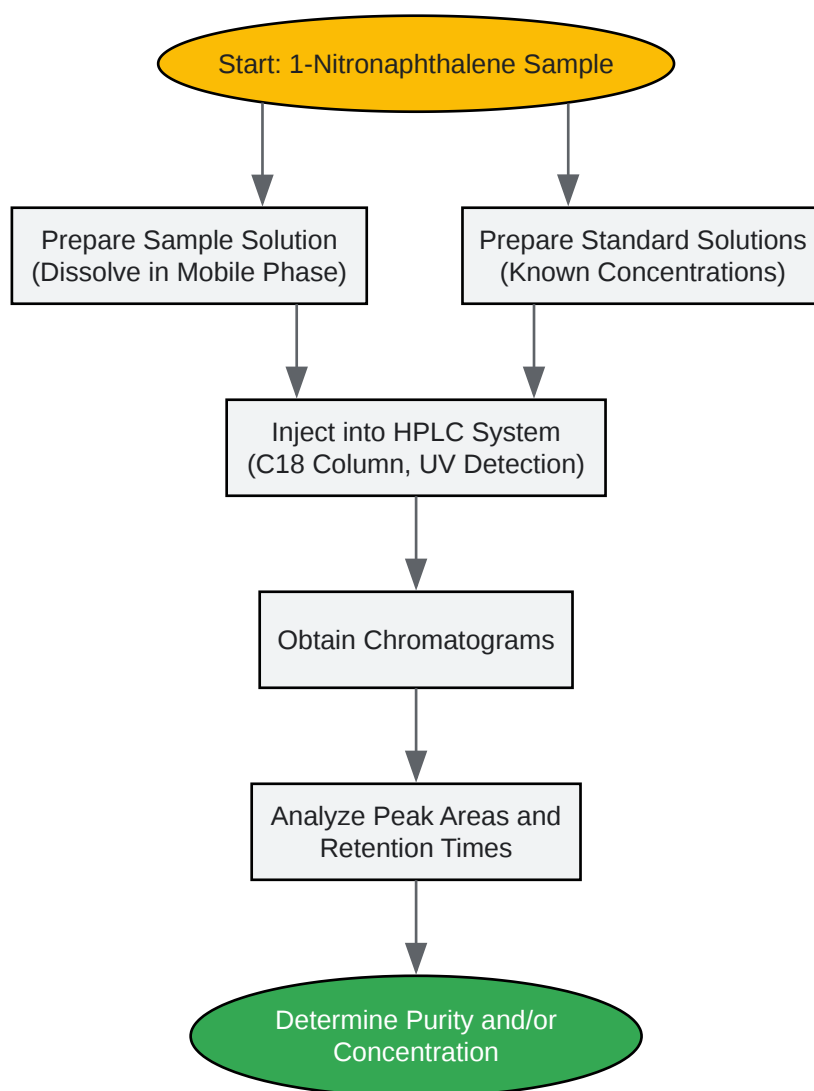
Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[18][19]
- Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 0.01 M KH₂PO₄, pH 2.5) in a suitable ratio (e.g., 13:52:35 v/v/v).[18]
- Flow Rate: 1.0 mL/min.[18]
- Detection: UV at 230 nm.[18]

- Injection Volume: 10-20 μ L.

Procedure:

- Standard Preparation: Prepare a stock solution of **1-nitronaphthalene** reference standard in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase.
- Sample Preparation: Dissolve the **1-nitronaphthalene** sample in the mobile phase to a suitable concentration.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Determine the purity of the sample by comparing the peak area of **1-nitronaphthalene** to the total peak area of all components in the chromatogram.



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Caption: General workflow for the HPLC analysis of **1-Nitronaphthalene**.

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